molecular formula C16H12F2O3 B1328068 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-78-6

3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1328068
CAS RN: 898760-78-6
M. Wt: 290.26 g/mol
InChI Key: MYHLNZFUTSOUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12F2O3. It is a solid substance that ranges from colorless to light yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone consists of 16 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The average mass is 290.262 Da, and the mono-isotopic mass is 290.075439 Da .


Physical And Chemical Properties Analysis

3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone is a solid substance that ranges from colorless to light yellow crystalline powder . It has good thermal stability and chemical stability . It is not easily soluble in water at room temperature .

Scientific Research Applications

Synthesis Applications

  • Photoinduced Alkylation : The compound is used in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method is particularly effective with cyclic enones, providing a viable alternative for synthesizing 1,4-diketones via radicals (Mosca et al., 2001).

Chemical Reaction Studies

  • Photochemical Reactions : It plays a role in photochemical reactions of substituted 1,3-dioxolanes and 1,3-oxathiolanes, leading to open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters. These reactions involve cyclic radical intermediates (Hartgerink et al., 1971).

Fungicidal Activity

  • Fungicidal Compounds Synthesis : The compound contributes to the creation of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, which exhibit high fungicidal activities. This is achieved by ketalization of benzophenones followed by alkylation (Talismanov & Popkov, 2007).

Polymerization and Material Science

  • Radical Polymerization : It is involved in the radical polymerization of 4-methylene-2-phenyl-2-(4-vinylphenyl)-1,3-dioxolane, acting as a bifunctional monomer. This process is significant in polymer science for creating materials with specific properties (Sugiyama, Yokozawa, & Endo, 1993).
  • Photopolymerization Initiator : Benzophenone-1,3-dioxane derivatives, including this compound, are used as novel initiators for free radical photopolymerization, relevant in materials chemistry (Wang et al., 2011).

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHLNZFUTSOUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645138
Record name (3,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-78-6
Record name (3,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.